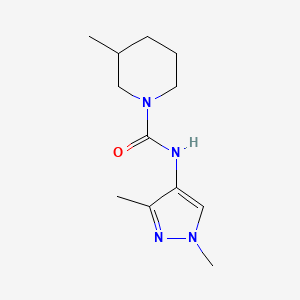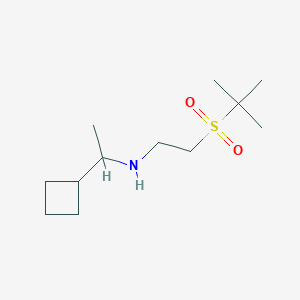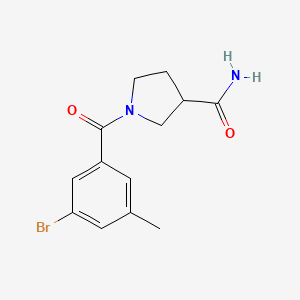![molecular formula C18H19N3O4 B6638489 6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B6638489.png)
6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide, also known as SP-1, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and signaling pathways in cells. In cancer cells, it has been found to inhibit the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. Inflammatory cells, it has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, it has been found to reduce the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In insects, it has been found to disrupt the development of larvae, leading to the inhibition of insect growth.
Vorteile Und Einschränkungen Für Laborexperimente
6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high yield. It has also been shown to have low toxicity, making it safe for use in cell culture experiments. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research of 6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide. In medicine, further studies are needed to determine its efficacy and safety in humans. In agriculture, it can be used as a potential alternative to chemical pesticides, and further studies are needed to optimize its insecticidal properties. In materials science, it can be used as a building block for the synthesis of novel materials with unique properties, and further studies are needed to explore its potential applications in this field.
Conclusion:
This compound is a novel compound with promising applications in various scientific fields. Its synthesis method has been optimized to obtain high yields and purity. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties, as well as insecticidal properties. However, its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and safety in humans.
Synthesemethoden
The synthesis of 6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide involves a multistep process that starts with the reaction of 2-hydroxyphenylacetic acid with 2-aminobenzoyl hydrazide to form a hydrazone intermediate. The intermediate is then reacted with 2,3-dihydroxybenzaldehyde to form a chromene ring, which is further reacted with a pyridazine ring to form the final product. The synthesis method of this compound has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide has shown promising applications in various scientific fields. In medicine, it has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, it has been shown to have insecticidal properties and can be used as a plant growth regulator. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16-6-5-13(20-21-16)17(23)19-14-11-18(7-9-24-10-8-18)25-15-4-2-1-3-12(14)15/h1-6,14H,7-11H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALJUGLVVNBHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)
![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)
![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)



![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide](/img/structure/B6638474.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)
![3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638482.png)
![3-methyl-1-propyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638502.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638509.png)